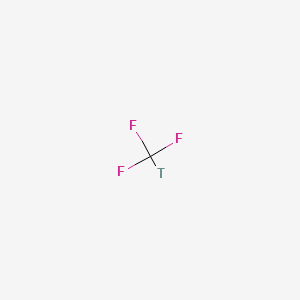

Trifluoromethane-t

Description

Structure

3D Structure

Properties

CAS No. |

811-69-8 |

|---|---|

Molecular Formula |

CHF3 |

Molecular Weight |

72.022 g/mol |

IUPAC Name |

trifluoro(tritio)methane |

InChI |

InChI=1S/CHF3/c2-1(3)4/h1H/i1T |

InChI Key |

XPDWGBQVDMORPB-CNRUNOGKSA-N |

Isomeric SMILES |

[3H]C(F)(F)F |

Canonical SMILES |

C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Tritiated Trifluoromethane

Tritium (B154650) Nuclear Magnetic Resonance (NMR) Spectroscopy

Tritium NMR spectroscopy stands out as a powerful tool for the analysis of tritiated molecules. osti.gov Its application to trifluoromethane-t offers a detailed view of the local chemical environment of the tritium nucleus.

Principles and Advantages of ³H NMR for this compound Analysis

Tritium (³H) is an ideal nucleus for NMR studies due to its spin of 1/2, which results in sharp spectral lines, and its high gyromagnetic ratio, leading to the highest resonant frequency among all nuclei and excellent signal dispersion. osti.gov The sensitivity of tritium is approximately 1.21 times that of a proton, making it a highly sensitive nucleus for NMR detection. osti.gov This high sensitivity allows for the analysis of samples with low tritium concentrations.

A significant advantage of ³H NMR in studying tritiated compounds is the absence of background signals that often plague proton (¹H) NMR. energy.gov In the case of this compound, this means that the spectrum is clean and directly reflects the environment of the tritium label without interference from other hydrogen-containing impurities. Furthermore, the non-destructive nature of NMR allows for the full recovery of the sample after analysis. conductscience.com

Chemical Shift Analysis and Positional Assignment of Tritium in Fluorinated Systems

The chemical shift in NMR is a critical parameter that provides information about the electronic environment of a nucleus. In fluorinated systems, the strong electronegativity of fluorine atoms significantly influences the chemical shift of nearby nuclei. For this compound, the tritium nucleus is directly bonded to a carbon that is also bonded to three fluorine atoms. This electronic environment leads to a characteristic chemical shift for the tritium signal.

| Compound | Nucleus | Solvent | Reported Chemical Shift (ppm) |

|---|---|---|---|

| Trifluoromethane (B1200692) (CHF₃) | ¹H | Cyclohexane | 6.25 chemicalbook.com |

| This compound (CTF₃) | ³H | Not Specified | Expected to be similar to ¹H shift |

Application of Two-Dimensional (2D) NMR Techniques in Complex Tritiated Compounds

Two-dimensional (2D) NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, which is particularly useful for analyzing complex molecules where 1D spectra may be crowded. wikipedia.orgcreative-biostructure.com Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity between different nuclei. wikipedia.orgox.ac.uk

For complex tritiated compounds, 2D NMR can be used to correlate the tritium nucleus with other nuclei in the molecule, such as ¹³C or even other protons if present. For instance, a ³H-¹³C HSQC experiment on a more complex fluorinated and tritiated molecule would show a correlation peak between the tritium and the carbon it is directly attached to, confirming the site of tritiation. creative-biostructure.com While this compound itself is a simple molecule, the principles of 2D NMR are crucial for structural elucidation of larger, more complex tritiated species. ipb.pt The development of 2D NMR barcoding, which uses specific patterns of correlation signals, further aids in the rapid identification of compounds in mixtures. acs.org

Sensitivity and Resolution Enhancement in ³H NMR Studies of Tritiated Species

Achieving high sensitivity and resolution is critical in NMR spectroscopy. azom.com Several techniques can be employed to enhance these aspects in ³H NMR studies. High magnetic fields increase both sensitivity and spectral dispersion. nih.gov For less sensitive nuclei, methods like polarization transfer from protons (e.g., INEPT) are common, though less relevant for the highly sensitive tritium nucleus. nih.gov

Resolution can be improved by techniques such as heteronuclear decoupling, which removes the splitting of signals caused by coupling to other nuclei. azom.com For instance, decoupling the fluorine nuclei (¹⁹F) while observing the tritium signal in CTF₃ would collapse the multiplet caused by ³H-¹⁹F coupling into a single sharp peak, thereby increasing both resolution and the signal-to-noise ratio. Advanced methods like compressed sensing have also been shown to increase resolution and sensitivity in NMR spectra. rsc.org

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. spectroscopyonline.comksu.edu.sa The absorption of IR radiation corresponds to transitions between vibrational energy levels, and the frequencies of these absorptions are characteristic of specific chemical bonds and functional groups. uomustansiriyah.edu.iqmvpsvktcollege.ac.in

Vibrational Frequency Analysis of Tritiated Trifluoromethane (CTF₃)

The substitution of hydrogen with tritium in trifluoromethane leads to a significant change in the mass of the C-H bond, which in turn affects its vibrational frequency. Due to the increased reduced mass, the C-T stretching and bending vibrations are expected to occur at lower frequencies compared to the C-H vibrations in CHF₃.

Studies on the vibrational spectra of fluoroform (CHF₃) have identified several fundamental vibrational modes. rsc.orgtandfonline.com For instance, the C-H bending vibration (ν₄) in CHF₃ is found around 1377.847 cm⁻¹. tandfonline.com The overtone spectroscopy of CHF₃ has also been studied in detail. capes.gov.braip.org While direct experimental data for the vibrational frequencies of CTF₃ were not found in the search results, theoretical calculations and comparisons with other deuterated and tritiated molecules can provide estimates. The analysis of these vibrational frequencies provides valuable information about the bond strength and molecular structure.

| Vibrational Mode | Compound | Observed Frequency (cm⁻¹) |

|---|---|---|

| ν₃ (CF₃ deformation) | CHF₃ | ~700.1 tandfonline.com |

| ν₂/ν₅ (CF₃ stretching) | CHF₃ | ~1141.5 / ~1157.3 tandfonline.com |

| ν₄ (CH bending) | CHF₃ | ~1377.8 tandfonline.com |

| C-T Vibrations | CTF₃ | Expected at lower frequencies than C-H vibrations |

Implications for Tritium Isotope Separation via Infrared Laser Multiple-Photon Dissociation

The selective dissociation of tritiated trifluoromethane (CTF₃) using infrared (IR) laser multiple-photon dissociation (MPD) represents a highly promising and efficient method for tritium isotope separation. optica.orgtandfonline.com This technique is particularly relevant for recovering tritium from contaminated light or heavy water in nuclear facilities, where it can significantly reduce environmental release and occupational hazards. optica.orgosti.gov The process leverages the unique vibrational frequencies of different isotopologues of trifluoromethane. By tuning a high-power infrared laser to a specific absorption band of the CTF₃ molecule, it can be selectively excited and dissociated, while other isotopes like CHF₃ (protium trifluoromethane) or CDF₃ (deuterium trifluoromethane) remain largely unaffected. tandfonline.comcolumbia.edu

Research has identified the strong v₂ absorption band of CTF₃, centered at approximately 1077.0 cm⁻¹, as an ideal target for CO₂ laser-based MPD. columbia.eduacs.org The significant isotopic shift of this vibrational band compared to those of CHF₃ and CDF₃ allows for high selectivity. columbia.edu Early studies demonstrated the feasibility of this method, achieving substantial enrichment factors in the separation of tritium. tandfonline.com The multiphoton dissociation of CTF₃ yields CF₂ radicals and tritium fluoride (B91410) (TF), which can then be collected. tandfonline.com

The efficiency and selectivity of the separation process are dependent on several experimental parameters, including laser fluence (energy per unit area), wavelength, and gas pressure. jst.go.jpias.ac.in For instance, the dissociation rate of CTF₃ can be influenced by collisions with a buffer gas; at lower pressures, collisions can help overcome rotational bottle-necking, increasing the rate, while at higher pressures, collisional de-excitation can reduce the dissociation yield. jst.go.jp To optimize these parameters, computational models, such as the energy-grained master equation (EGME), have been successfully used to simulate the IRMPD process and predict the dissociation behavior under various conditions. jst.go.jp While separation of tritium from protium (B1232500) (T/H) has proven highly attractive, studies have shown that T/D separation using 9µm photolysis of CTF₃/CDF₃ mixtures has a much lower enrichment factor, rendering it less practical for that specific application. osti.gov

| Laser System | Target Molecule | Irradiation Frequency (cm⁻¹) | Key Findings | Reference |

|---|---|---|---|---|

| Pulsed CO₂ Laser | CTF₃/CHF₃ | ~1077 (v₂ band of CTF₃) | Demonstrated highly selective decomposition of CTF₃, achieving significant tritium enrichment. The single-step enrichment factor was found to be greater than 500. | osti.govcolumbia.edu |

| Pulsed CO₂ Laser | CTF₃/CHF₃ | 9.6 µm band (R(14) line) | Successful tritium separation reported, marking the first successful application of laser irradiation for this purpose. | tandfonline.com |

| TEA CO₂ Laser | CTF₃ in CHF₃ buffer | Not specified | The dissociation rate was found to be pressure-dependent, increasing below 45 Torr and decreasing above it due to collisional effects. Results were successfully simulated using an energy-grained master equation. | jst.go.jp |

| CO Laser | CTF₃ | ~1930 (v₁ band of CTF₃) | Photochemical separation of both T from H and T from D is considered attractive using a CO laser near this strong absorption band. | columbia.edu |

Complementary Spectroscopic Techniques

Fluorine-19 (¹⁹F) NMR Studies of Trifluoromethyl Tags and Their Spectroscopic Sensitivity

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for characterizing fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus. aiinmr.com It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which gives it a receptivity for NMR detection that is close to that of protons (¹H). aiinmr.com Furthermore, ¹⁹F NMR is characterized by a very wide range of chemical shifts, which makes it exceptionally sensitive to the local molecular environment. aiinmr.comnih.gov

The trifluoromethyl (CF₃) group is frequently used as a ¹⁹F NMR reporter or "tag". scholaris.caproceedings.science Its chemical shift is highly sensitive to subtle changes in factors like solvent polarity, local dielectric environment, and magnetic shielding. nih.govnih.gov This sensitivity allows the CF₃ group to serve as an exquisite probe for studying molecular interactions and conformational changes, particularly in complex systems like proteins. nih.govproceedings.science By attaching a CF₃-containing tag to a specific site on a protein, researchers can monitor changes in the protein's structure and function under different conditions. proceedings.sciencenih.gov

Studies have been conducted to evaluate and optimize the chemical shift sensitivity of various trifluoromethyl probes. nih.govnih.gov For example, the chemical shift dispersion of different thiol-reactive CF₃ tags has been compared in solvent mixtures of varying polarity (e.g., methanol/water). nih.govnih.govresearchgate.net These experiments revealed that tags where the CF₃ group is conjugated to an aromatic system, such as 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), exhibit a significantly greater range of chemical shifts compared to aliphatic tags like 3-bromo-1,1,1-trifluoropropan-2-one (BTFA). nih.gov This enhanced sensitivity makes aromatic CF₃ tags better suited for resolving distinct protein conformational states. nih.govnih.gov

| Trifluoromethyl Tag | Abbreviation | Observed Chemical Shift Range (Δδ in ppm) | Environment | Reference |

|---|---|---|---|---|

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | 1.03 | Conjugated to glutathione (B108866) in varying polarity methanol/water mixtures. | nih.govscholaris.ca |

| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | 0.57 | Conjugated to glutathione in varying polarity methanol/water mixtures. | nih.govscholaris.ca |

| Trifluoromethylated pyridinol analog | N/A | 1.67 | In methanol/water mixtures. | scholaris.ca |

| 2,2,2-trifluoroethyl-1-thiol | TFET | Lower sensitivity than BTFMA | Conjugated to glutathione in varying polarity methanol/water mixtures. | nih.govnih.gov |

| trans-3-trifluoromethylcyclohexanol based tag | tCyCO | Exhibited significant Δδ and improved resolution of protein states compared to BTFMA. | Conjugated to Gsα protein. | proceedings.science |

Mass Spectrometry in Isotopic Distribution Analysis

Mass spectrometry is an indispensable tool for determining the isotopic distribution of elements within a molecule. khanacademy.org It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise quantification of different isotopologues in a sample. khanacademy.org In the context of tritiated trifluoromethane, mass spectrometry can be used to analyze the products of synthesis or dissociation experiments, providing clear data on the relative abundance of CTF₃, CHF₃, and other isotopic variants. arxiv.org

For the analysis of tritium-containing compounds, particularly at very low concentrations, Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique. researchgate.netnih.gov Unlike methods that rely on detecting radioactive decay, AMS directly counts individual tritium atoms. nih.gov This allows for the measurement of ³H/¹H ratios at attomole levels (as low as 10⁻¹⁵) in milligram-sized samples. researchgate.netnih.gov Sample preparation for AMS often involves converting the hydrogen from the organic sample into a solid, such as titanium hydride, which is compatible with the instrument's ion source. researchgate.netnih.govnih.gov

In studies involving tritiated methane (B114726), a precursor for many tritiated hydrocarbons, mass spectrometry is used alongside techniques like Raman spectroscopy to identify and quantify the various isotopologues produced (e.g., CQ₄ where Q can be H, D, or T). arxiv.orgtandfonline.com This analysis is crucial for understanding the radiochemical reactions that occur in the presence of tritium. arxiv.org The mass spectrum of a sample reveals peaks corresponding to each isotopologue, with the height or area of each peak being proportional to its relative abundance. khanacademy.org This allows for a detailed characterization of the isotopic composition of the gas mixture. arxiv.orgtandfonline.com Stable isotope labeling, where non-radioactive isotopes like deuterium (B1214612) or ¹³C are incorporated, can also be used in conjunction with mass spectrometry to create tags for identifying binding sites and studying reaction mechanisms. nih.gov

| Technique | Application | Key Measurement/Capability | Reference |

|---|---|---|---|

| Mass Spectrometry (General) | Analysis of zirconium isotopes | Determines the number of naturally occurring isotopes and their relative abundances from the mass spectrum. | khanacademy.org |

| Accelerator Mass Spectrometry (AMS) | Quantification of tritium in organic and biological samples | Measures ³H/¹H ratios over a range of 10⁻¹⁰ to 10⁻¹⁵ with a detection limit of 3.0 x 10⁻¹⁵. | researchgate.netnih.gov |

| Laser Raman and Mass Spectrometry | Analysis of tritium-substituted methane (CQ₄) mixtures | Determines the relative isotopologue composition and traces the generation of higher-order hydrocarbons. | arxiv.orgtandfonline.com |

| Tandem Mass Spectrometry (MS/MS) with Stable Isotope Labeling | Identification of molecular structures and reaction products | Used to identify degradation pathways, such as defluorination of trifluoromethyl groups. | nih.gov |

| Top-Down Mass Spectrometry with Isotopic Depletion | Analysis of protein structure and interactions | Improves resolution of MS/MS spectra, allowing for more precise assignment of labeled residues and fragment ions. | acs.org |

Computational and Theoretical Investigations of Trifluoromethane T and Its Isotopic Variants

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are foundational to the theoretical study of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. nih.govresearchgate.net

Ab Initio Methods: These "from the beginning" calculations are derived directly from theoretical principles without the inclusion of experimental data. stackexchange.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve the accuracy of calculations. researchgate.net They are often used as benchmarks for other methods but can be computationally expensive for larger systems. dtic.mil

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that maps the many-electron problem onto a simpler one based on the electron density. stackexchange.comdtic.mil Functionals like B3LYP and PBE are approximations of the exchange-correlation energy, the most challenging component of the calculation. nih.govdtic.mil DFT provides a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to reaction mechanism studies. dtic.milrsc.org

For Trifluoromethane-t, these methods can be used to calculate fundamental properties such as bond lengths, bond angles, molecular orbital energies, and thermodynamic stability. The choice of method and basis set (e.g., cc-pVDZ, 6-311+G(d,p)) is crucial for obtaining reliable results that can be compared with experimental data where available. nih.govrsc.org

The substitution of protium (B1232500) (H) with tritium (B154650) (T) in trifluoromethane (B1200692) has a negligible effect on the electronic potential energy surface due to their identical nuclear charge. However, the significant mass difference impacts the molecule's zero-point vibrational energy (ZPVE) and its dynamic behavior.

Electronic Structure: Quantum chemical calculations can precisely model the electronic structure, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). For fluorinated systems, the high electronegativity of fluorine atoms significantly influences the electronic properties. emerginginvestigators.orgfu-berlin.de Theoretical studies show that fluorination stabilizes molecular orbitals and can alter chemical reactivity. emerginginvestigators.orgfu-berlin.de

Vibrational spectroscopy is a key experimental technique for identifying molecules and characterizing their chemical bonds. Isotopic substitution is a powerful tool in this field because it alters the vibrational frequencies of a molecule in a predictable way without changing its electronic structure. libretexts.org

The frequency of a vibrational mode is primarily dependent on the bond strength (force constant, k) and the reduced mass (µ) of the atoms involved. libretexts.org When a lighter isotope is replaced by a heavier one (e.g., H by T), the reduced mass increases, leading to a decrease in the frequency of the vibrational modes involving that atom. libretexts.orgnih.gov

Computational methods, particularly DFT, have proven highly effective in predicting the vibrational spectra of small fluorocarbons. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities can be obtained. These theoretical predictions are crucial for assigning experimental spectra, especially for complex molecules or for identifying specific modes, such as the C-T stretch in this compound, which would be expected at a significantly lower frequency than the C-H stretch in CHF₃.

| Vibrational Mode | Symmetry | B3-PW91 Scaled Calculation (cm⁻¹) | Experimental Value (cm⁻¹) |

|---|---|---|---|

| ν₁(CH sym. stretch) | a₁ | 2963 | 2963 |

| ν₂(CH₂ scissor) | a₁ | 1512 | 1512 |

| ν₃(CF sym. stretch) | a₁ | 1100 | 1100 |

| ν₄(CF₂ scissor) | a₁ | 529 | 529 |

| ν₅(CH₂ rock) | b₁ | 1177 | 1177 |

| ν₆(CH asym. stretch) | b₂ | 3029 | 3029 |

| ν₇(CH₂ wag) | b₂ | 1435 | 1435 |

| ν₈(CH₂ twist) | a₂ | 1262 | 1262 |

| ν₉(CF asym. stretch) | b₂ | 1080 | 1080 |

Data adapted from studies on small fluorocarbons where scaled DFT calculations show excellent agreement with experimental findings. nih.govresearchgate.net

Theoretical Models for Isotope Distribution and Equilibration

Theoretical models are essential for understanding how isotopes distribute themselves among different molecules or within a single molecular species at thermodynamic equilibrium. This field is particularly important for interpreting natural isotopic abundances.

Clumped isotope geochemistry studies the abundance of molecules containing more than one heavy isotope, such as ¹³CH₃D. wikipedia.org At thermodynamic equilibrium, the abundance of these "clumped" isotopologues deviates from a purely random (stochastic) distribution. nih.gov This deviation occurs because the substitution of multiple heavy isotopes leads to a slight increase in molecular stability (lower zero-point energy), an effect that is more pronounced at lower temperatures.

This theoretical framework, extensively developed for methane (B114726), is directly applicable to its fluorinated analogues. wikipedia.orgthermofisher.com For a population of trifluoromethane molecules containing C, H, F, and T isotopes, clumped isotope theory would predict an enrichment of species like ¹³CTF₃ and a depletion of singly-substituted species relative to a random distribution, particularly at low temperatures. The magnitude of this "clumping" can be used as a geothermometer to determine the formation temperature of the gas, providing a powerful tool for distinguishing between methane from different sources (e.g., microbial vs. thermogenic). thermofisher.com The key signature is the deviation (Δ) of the abundance of a doubly substituted species from the abundance expected from a stochastic distribution of all isotopes. nih.govthermofisher.com

First-principles calculations, based on quantum mechanics, can be used to predict the equilibrium distribution of isotopes between different chemical species. ustc.edu.cn This is achieved by calculating the reduced partition function ratio (RPFR, or β-factor) for the molecules of interest. nih.gov The β-factor is a measure of how much an isotope "prefers" to be in a particular molecule compared to being an isolated atom.

The equilibrium constant (K) for an isotope exchange reaction, and thus the equilibrium distribution, is determined by the ratio of the β-factors of the reacting species. ustc.edu.cnnih.gov These calculations are typically performed using DFT to compute the vibrational frequencies of the different isotopologues, which are the primary contributors to the β-factor. researchgate.net

This methodology can be applied to calculate the equilibrium fractionation of tritium between this compound and other tritiated molecules (e.g., tritiated water, HT). Such calculations are crucial for understanding isotope exchange processes in various environments and for calibrating isotopic tracers.

| Species | 10³ln(RPFR) at 25 °C | 10³ln(RPFR) at 100 °C | 10³ln(RPFR) at 300 °C |

|---|---|---|---|

| [Ga(H₂O)₆]³⁺ | 0.000 | 0.000 | 0.000 |

| [Ga(OH)]²⁺ | 1.558 | 0.941 | 0.320 |

| [Ga(OH)₂]⁺ | 3.201 | 1.935 | 0.657 |

| [Ga(OH)₃] | 4.887 | 2.954 | 1.003 |

| [Ga(OH)₄]⁻ | 6.582 | 3.979 | 1.351 |

The Reduced Partition Function Ratio (RPFR) is expressed relative to [Ga(H₂O)₆]³⁺. Data derived from first-principles studies on Ga-bearing aqueous species. nih.gov

Simulation of Reaction Pathways and Energetics Involving Tritiated Species

Understanding the chemical reactions that form or consume this compound is critical for applications in radiosynthesis and for assessing its environmental fate. openmedscience.com Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms and kinetics that are often inaccessible to experiment alone. youtube.comnih.gov

Using methods like DFT, researchers can map out the potential energy surface of a reaction. nih.gov This involves identifying and calculating the energies of:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. nih.gov

By locating the transition state, the activation energy (energy barrier) for a reaction can be calculated, which is the primary determinant of the reaction rate. nih.gov For example, simulating the reaction of a tritium source with a trifluoromethane precursor would involve calculating the energy barriers for different potential pathways to determine the most favorable route for synthesis. rsc.org Similarly, studying the degradation of this compound, such as through reaction with hydroxyl (OH) radicals in the atmosphere, would involve calculating the barriers for tritium abstraction or addition pathways. nih.gov These simulations provide fundamental data for kinetic modeling of complex chemical systems. mdpi.com

Kinetic Isotope Effects Kies in Reactions Involving Trifluoromethane T

Theoretical Framework of Kinetic Isotope Effects

The theoretical basis for KIEs is rooted in the principles of statistical mechanics and quantum mechanics, primarily explained by transition state theory. numberanalytics.com The substitution of a lighter isotope with a heavier one leads to a lower zero-point vibrational energy for the bond involving the heavier isotope. This difference in zero-point energy is the principal cause of the primary kinetic isotope effect.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. slideshare.netprinceton.edu For Trifluoromethane-t, this would involve the cleavage of the C-T bond. The magnitude of the primary KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kT). Due to the significant mass difference between protium (B1232500) (H), deuterium (B1214612) (D), and tritium (B154650) (T), the KIEs involving these isotopes are among the largest observed. wikipedia.org Generally, a C-H bond has a higher vibrational frequency and thus a higher zero-point energy than a C-T bond. Breaking this bond requires overcoming an energy barrier, and the lower zero-point energy of the C-T bond results in a higher activation energy and a slower reaction rate for the tritiated compound. github.io

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. slideshare.netlibretexts.org These effects are typically smaller than primary KIEs and can be either normal (kH/kT > 1) or inverse (kH/kT < 1). wikipedia.orgmdpi.com They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. For instance, a change in hybridization at the carbon atom bonded to tritium can lead to a secondary KIE. wikipedia.orglibretexts.org

| Isotope Effect Type | Description | Typical Magnitude (kH/kT) |

| Primary | Bond to the isotope is broken/formed in the rate-determining step. | > 1 (often large) |

| Secondary (α) | Isotope is on the carbon atom undergoing reaction. | Normal (>1) or Inverse (<1) |

| Secondary (β) | Isotope is on a carbon adjacent to the reacting center. | Usually normal (>1) |

In many reactions involving the transfer of hydrogen isotopes, particularly at low temperatures, quantum mechanical tunneling can play a significant role. iaea.org Tunneling occurs when a particle passes through a potential energy barrier that it classically does not have enough energy to overcome. quora.com Because of its wave-like nature, the lighter the particle, the more significant the tunneling effect. tandfonline.com

For tritium, which is heavier than protium and deuterium, the probability of tunneling is lower. However, comparing the rates of H, D, and T transfer can provide strong evidence for tunneling. tandfonline.com Extremely large isotope effects, far exceeding the semi-classical limits predicted by zero-point energy differences alone, are often indicative of tunneling. mdpi.comtandfonline.com For instance, the observation of a large isotope effect in the reaction of tritium atoms with H₂ and D₂ at 1.3 K has been attributed to quantum tunneling. iaea.org The study of tunneling in tritium reactions is crucial for understanding reaction dynamics in various fields, including nuclear fusion technology where tritium behavior is of paramount importance. tandfonline.comaps.org

Experimental Determination of KIEs in Trifluoromethylated Systems

Experimental studies are vital for quantifying KIEs and validating theoretical predictions. In systems containing the trifluoromethyl group, these experiments can shed light on the influence of this strongly electron-withdrawing group on reaction mechanisms.

Dehydrohalogenation reactions, where a hydrogen halide is eliminated from a molecule, are classic examples for studying KIEs. In the case of a trifluoromethylated substrate, the presence of the CF₃ group can significantly influence the acidity of adjacent C-H bonds and the stability of the transition state.

Table: Illustrative KIEs in Dehydrohalogenation of Related Systems

| Substrate | Base/Solvent | kH/kD | Mechanism Indication | Reference |

|---|---|---|---|---|

| CH₃CD₂CH₂Br | NaOEt/C₂H₅OH | 6.7 | E2 Elimination | princeton.edu |

| p-CF₃C₆H₄CHClCH₂Cl | NaOMe/MeOH | - | E2 Elimination | researchgate.net |

Note: Specific kH/kT values for this compound are not cited in the provided sources. The table illustrates typical values for related systems to provide context.

Radical reactions involving the abstraction of a hydrogen atom are also subject to significant KIEs. The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions. nih.gov The attack of a radical on a C-H versus a C-T bond will proceed at different rates, reflecting a primary KIE.

Studies on radical trifluoromethylation of various substrates, such as arenes and heteroarenes, have become increasingly important. nih.gov While these studies often focus on the synthetic utility, the underlying mechanisms involve radical intermediates where KIEs can be significant. For example, the photoredox-catalyzed generation of the •CF₃ radical from trifluoroacetic anhydride (B1165640) allows for the trifluoromethylation of a wide range of molecules. nih.gov Understanding the KIE in the hydrogen abstraction step by the •CF₃ radical from a tritiated substrate would be crucial for fine-tuning these reactions and understanding their selectivity. Research on the reaction of tritium atoms with H₂ and D₂ showed a large isotope effect of 150 at low temperatures, highlighting the importance of quantum effects in radical reactions. tandfonline.com

Mechanistic Elucidation through Tritium Kinetic Isotope Effects

The measurement of tritium KIEs is a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.net The large mass ratio between tritium and protium often leads to more pronounced isotope effects compared to deuterium, making them easier to measure and interpret in some cases. nih.gov

By comparing deuterium and tritium isotope effects for the same reaction, it is possible to calculate the intrinsic isotope effect on the bond-breaking step. researchgate.net This information helps in determining the "stickiness" of reactants and the structure of the transition state. researchgate.net For example, in multi-substrate enzyme reactions, the dependence of the tritium KIE on the concentration of other substrates can be used to determine the kinetic order of the reaction. nih.gov

In the context of trifluoromethylated compounds, tritium KIEs can help distinguish between different proposed mechanisms. For instance, in anion-initiated trifluoromethylation reactions using TMSCF₃, KIEs have been used to deconvolve the complex interplay between different potential pathways, such as those involving siliconate or carbanion intermediates. nih.govacs.org The observation of a significant KIE would point towards a rate-determining step involving C-H bond cleavage, whereas a KIE close to unity might suggest that another step, such as the initial nucleophilic attack, is rate-limiting. nih.gov

The use of tritium KIEs, often in conjunction with other isotopic substitutions (e.g., ¹³C), provides a detailed picture of the transition state, which is invaluable for understanding and controlling chemical reactivity. nih.govresearchgate.net

Applications of Trifluoromethane T As a Tracer in Fundamental Chemical and Environmental Research

Tracing Biochemical Pathways and Enzymatic Mechanisms (excluding human/clinical studies)

The use of isotopically labeled compounds is a cornerstone of biochemical research, providing unparalleled insights into the complex and dynamic processes within living organisms. Tritium (B154650) (³H) is a particularly valuable label due to its high specific activity and the fact that its substitution for protium (B1232500) (¹H) results in minimal structural perturbation to the molecule. nih.govmdpi.com

Enzyme Kinetics Studies with Tritium-Labeled Substrates

The study of enzyme kinetics is fundamental to understanding how enzymes function. Tritium-labeled substrates are powerful tools in these investigations, allowing researchers to track the transformation of a substrate into a product with high sensitivity. elifesciences.org The low energy of the beta particles emitted by tritium makes it suitable for techniques like liquid scintillation counting to quantify reaction rates, even at very low substrate concentrations. nih.gov

However, a review of the scientific literature indicates that while tritiated compounds are widely used in enzyme kinetics, there is no specific, documented application of Trifluoromethane-t (CTF3) as a labeled substrate or tracer in such studies. Research in this area tends to focus on tritiating the actual substrates or inhibitors relevant to the enzyme system being investigated, rather than using a generic tracer like this compound. acs.orgnih.gov

Metabolic Flux Analysis in Model Organisms using Isotopic Labeling

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. ias.ac.inuibk.ac.at This is typically achieved by introducing an isotopically labeled nutrient, such as ¹³C-labeled glucose or glutamine, into a model organism and tracking the distribution of the isotope throughout the metabolic network. nih.govresearchgate.net

Tritiated compounds can also be used in metabolic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of molecules. researchgate.netnih.govpsu.edu Despite the broad utility of tritium labeling in metabolism research, there is no specific evidence in the available scientific literature of this compound being used for metabolic flux analysis in model organisms. The inert nature of the C-F bonds in trifluoromethane (B1200692) makes it unlikely to participate directly in metabolic pathways, which is a prerequisite for its use as a tracer in MFA. Searches for "CTF3 metabolic flux" have pointed to research on an unrelated protein complex, designated Ctf3, involved in kinetochore assembly, not the chemical compound. elifesciences.orgresearchgate.netrsc.orgscienceopen.com

Environmental and Ecological Tracer Studies (excluding direct human exposure)

Isotopic tracers are indispensable for tracking the movement and fate of substances in the environment. The unique signature of an isotopic label allows scientists to follow pathways that would otherwise be impossible to delineate.

Tracing Water Movement and Pollutant Pathways

Tritium, primarily in the form of tritiated water (HTO), is a well-established and widely used tracer for studying groundwater movement, determining its age, and understanding aquifer dynamics. mdpi.comusgs.govnih.govmdpi.com Its presence in groundwater, originating from both natural cosmic ray interactions and past atmospheric nuclear weapons testing, provides a clear signal for tracking water recharged since the 1950s. mdpi.comusgs.gov

While other fluorinated compounds, such as sulfur hexafluoride (SF₆) and trifluoromethyl sulfurpentafluoride (SF₅CF₃), have been developed and used as environmental tracers for dating groundwater, there is no documented use of this compound for this purpose in the scientific literature. researchgate.netresearchgate.net The application of tracer compounds in hydrology typically requires them to be soluble and to move with the water without significant interaction with the surrounding geological matrix. Although HFC-23 is a gas, its potential use as a dissolved tracer in water has not been explored or established.

Investigation of Atmospheric Fate of Fluorinated Gases

Trifluoromethane (CHF₃), also known as HFC-23, is a potent greenhouse gas with a long atmospheric lifetime. copernicus.org Understanding its fate in the atmosphere is crucial for climate modeling. The primary removal mechanism for HFC-23 from the atmosphere is its reaction with hydroxyl (OH) radicals in the troposphere. Photolysis, the breakdown of a molecule by light, is not a significant removal pathway for HFC-23 itself.

The atmospheric fate of this compound (CTF₃) is expected to be governed by the same chemical principles as its non-tritiated counterpart. The key reaction would be with the OH radical:

CTF₃ + OH → •CF₃ + HTO (tritiated water)

The rate of this reaction for CTF₃ would be slightly different from that of CHF₃ due to the kinetic isotope effect, where the heavier tritium atom leads to a stronger C-T bond compared to the C-H bond, generally resulting in a slower reaction rate. However, specific experimental or modeling studies quantifying the atmospheric lifetime of CTF₃ distinctly from CHF₃ are not prominent in the literature. The focus of atmospheric research has been on the bulk atmospheric concentration and fate of the much more abundant CHF₃. researchgate.netrsc.orgrsc.org

Table 1: Atmospheric Properties of Selected Fluorinated Gases This table provides context for the atmospheric behavior of fluorinated compounds. Data for this compound is not available and is expected to be similar to Trifluoromethane.

| Compound Name | Chemical Formula | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

|---|---|---|---|

| Trifluoromethane (HFC-23) | CHF₃ | 228 | 14,600 |

| Tetrafluoromethane (PFC-14) | CF₄ | 50,000 | 6,630 |

| Hexafluoroethane (PFC-116) | C₂F₆ | 10,000 | 11,100 |

| Octafluoropropane (PFC-218) | C₃F₈ | 2,600 | 8,900 |

Source: Data compiled from various atmospheric science reports. copernicus.org

Advanced Isotope Separation Technologies

One of the most significant and well-documented applications of this compound is in the field of tritium isotope separation. columbia.edu The development of efficient methods to remove tritium from light or heavy water is critical for managing radioactive waste from nuclear reactors and for future fusion energy systems. columbia.edutandfonline.com Laser Isotope Separation (LIS) using this compound has emerged as a highly promising technique. tandfonline.com

This method is based on the principle of infrared multiphoton dissociation (IRMPD). columbia.edu The vibrational frequency of the C-T bond in this compound (CTF₃) is different from the C-H bond in normal trifluoromethane (CHF₃) due to the heavier mass of the tritium atom. This isotopic shift allows a finely tuned CO₂ laser to selectively excite and break apart the CTF₃ molecules while leaving the far more abundant CHF₃ molecules untouched. columbia.edutandfonline.comacs.org

The process involves first transferring tritium from contaminated water (HTO) to trifluoromethane (CHF₃) via a catalyzed isotope exchange reaction to produce CTF₃. ias.ac.in The gaseous mixture is then irradiated with a pulsed CO₂ laser at a specific wavelength that is strongly absorbed by CTF₃. columbia.edu This selective dissociation breaks down CTF₃ into products, effectively separating the tritium from the hydrogen isotope.

Research has focused on optimizing various parameters to enhance the selectivity and efficiency of the process. Factors such as laser frequency, pulse energy, gas pressure, and the use of buffer gases have been extensively studied. ias.ac.in For instance, using multiple laser frequencies has been shown to significantly improve the separation selectivity. ias.ac.in

Table 2: Key Parameters in Laser Isotope Separation of Tritium using this compound

| Parameter | Significance | Typical Findings/Values |

|---|---|---|

| Working Molecule | Molecule to which tritium is transferred for laser dissociation. | This compound (CTF₃) is one of the most extensively studied and optimal molecules. columbia.edu |

| Laser Type | Energy source for selective dissociation. | Pulsed TEA CO₂ laser is commonly used. columbia.edutandfonline.com |

| Selective Absorption Band | IR frequency at which CTF₃ absorbs energy but CHF₃ does not. | The strong ν₂ band of CTF₃ centered around 1077 cm⁻¹ is a key target. columbia.edu |

| Selectivity Factor | A measure of the efficiency of separating CTF₃ from CHF₃. | Selectivity can be significantly enhanced (e.g., ten-fold improvement) by using multiple laser frequencies. ias.ac.in |

| Process Conditions | Pressure, temperature, and buffer gases. | Optimizing these conditions is crucial for maximizing dissociation yield and selectivity. ias.ac.in |

Source: Data compiled from studies on laser isotope separation. ias.ac.incolumbia.edutandfonline.com

Analytical Methodologies for Detection and Quantification of Trifluoromethane T

Gas Chromatography (GC) and Coupled Techniques

Gas chromatography is a fundamental technique for separating volatile compounds from a mixture. libretexts.org For tritiated molecules like trifluoromethane-t, GC is almost always coupled with a detection method capable of identifying and quantifying radioactive species.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures using gas chromatography and then identifies the components at a molecular level using mass spectrometry. wikipedia.org This method is highly effective for analyzing volatile compounds, including fluorinated hydrocarbons. wikipedia.orgd-nb.info

In the context of this compound, GC serves to separate CTF₃ from other volatile compounds and its other isotopologues (e.g., CHF₃, CDF₃). arxiv.orgresearchgate.net Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio. libretexts.org This allows for the unambiguous identification of CTF₃ by its specific molecular mass, which is approximately 72 g/mol . nih.gov GC-MS is considered a "gold standard" for substance identification due to its specificity. wikipedia.org Research has demonstrated the use of GC-MS for the analysis of various CF₃-containing compounds in air samples, showcasing its high sensitivity and the ability to detect compounds at low parts-per-trillion levels. researchgate.net In studies involving the synthesis of tritiated methane (B114726), mass spectrometry is used to determine the relative composition of different isotopologues in the resulting gas mixture. arxiv.org

Key Features of GC-MS for this compound Analysis

| Feature | Description |

|---|---|

| Separation | The gas chromatograph separates CTF₃ from other volatile compounds based on their boiling points and interactions with the column's stationary phase. wikipedia.org |

| Identification | The mass spectrometer provides a specific mass spectrum for CTF₃, allowing for positive identification and differentiation from other isotopologues. arxiv.orglibretexts.org |

| Sensitivity | Modern GC-MS systems can detect trace amounts of volatile compounds, making them suitable for environmental and research applications. researchgate.net |

| Sample Type | Gaseous samples or volatile liquid samples. libretexts.org |

Radiometric analysis coupled with vapor phase chromatography (another term for gas chromatography) is a method specifically designed for the analysis of radiolabeled volatile compounds. nih.govpherobase.com This technique involves separating the tritiated compounds using a GC column and then measuring the radioactivity of the effluent as it exits the column. nih.govacs.orgacs.org

The detector in such a system is typically a proportional counter or an ionization chamber, which measures the beta radiation emitted by the tritium (B154650) in the CTF₃ molecules. researchgate.net This provides a quantitative measure of the amount of tritiated compound present in each chromatographic peak. This method was successfully employed to detect traces of carrier-free tritiated substances, demonstrating its utility for quantitative measurement of volatile tritiated compounds. nih.govpherobase.com

Ion Mobility Spectrometry (IMS) for Tritiated Volatile Organic Compounds

Ion Mobility Spectrometry (IMS) is an analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. nih.govmdpi.com When coupled with gas chromatography (GC-IMS), it becomes a powerful tool for analyzing complex mixtures of volatile organic compounds (VOCs). nih.gov

In a typical GC-IMS setup, the sample is first separated by the GC column. The eluted compounds then enter the IMS ionization chamber. nih.gov Interestingly, the ionization source in many commercial IMS devices is tritium (³H), which emits beta particles to ionize the drift gas and, subsequently, the analyte molecules. nih.govodournet.comnih.gov The resulting ions are accelerated through a drift tube, and their drift time to the detector is measured. mdpi.com This drift time is characteristic of the ion's size, mass, and shape, allowing for identification. nih.gov While often using tritium as a source, IMS is also a viable technique for the detection of tritiated analytes like this compound, as it is fundamentally designed to separate and detect volatile compounds. The combination of retention time from GC and drift time from IMS provides a two-dimensional fingerprint for compound identification. mdpi.com

Technical Specifications of a Typical IMS Detector

| Parameter | Value/Description |

|---|---|

| Ionization Source | Tritium (³H) |

| Source Activity | ~300 MBq |

| Drift Voltage | Switchable positive and negative polarity |

| Detection Range | Low parts-per-billion by volume (ppbv) |

| Data Output | Two-dimensional spectrum (Retention Time vs. Drift Time) |

Data sourced from Odournet and G.A.S. Dortmund. nih.govodournet.com

Liquid Scintillation Counting for Tritium Quantification

Liquid Scintillation Counting (LSC) is the most common and accurate method for quantifying the total amount of tritium in a sample. mdpi.comtransat-h2020.eu The technique relies on mixing the sample with a liquid scintillation cocktail. The beta particles emitted by tritium decay excite solvent molecules in the cocktail, and this energy is transferred to a scintillator (fluor), which then emits photons of light. mdpi.comiaea.org These light flashes are detected by photomultiplier tubes and counted, with the count rate being proportional to the tritium activity in the sample. transat-h2020.eu

For a gaseous compound like this compound, direct analysis by LSC is not possible. The sample must first be converted into a form that is miscible with the scintillation cocktail. transat-h2020.eu The standard procedure for organic compounds is combustion (or oxidation) to convert the organically bound tritium into tritiated water (HTO). radioprotection.org This resulting water is then collected and mixed with a suitable scintillation cocktail for analysis. transat-h2020.eubmuv.de LSC is known for its high measurement efficiency and low detection limits, making it ideal for measuring low concentrations of tritium. mdpi.com

Typical LSC Measurement Parameters for Low-Level Tritium

| Parameter | Description |

|---|---|

| Sample Preparation | Combustion of organic sample to produce tritiated water (HTO). radioprotection.org |

| Scintillation Cocktail | A mixture of a solvent, a primary scintillator, and a secondary scintillator. iaea.org |

| Sample to Cocktail Ratio | Commonly used ratios include 8 mL of sample to 12 mL of cocktail. mdpi.comresearchgate.net |

| Detection | Photomultiplier tubes detect light pulses from the scintillator. mdpi.com |

| Quantification | The activity is determined by comparing the sample's count rate to that of a known tritium standard. bmuv.deresearchgate.net |

Methodological Advancements and Challenges in Trace Analysis of Tritiated Species

The analysis of this compound, especially at trace levels, presents several methodological challenges while also benefiting from recent advancements.

A primary challenge is the need to accurately measure low levels of tritium, which requires highly sensitive instrumentation and meticulous sample handling to prevent contamination. researchgate.net For organically bound tritium (OBT), such as in CTF₃, a significant challenge lies in the sample preparation steps. radioprotection.org This includes ensuring complete combustion of the organic material to HTO without any loss of tritium and the complete removal of any exchangeable tritium that could skew results. radioprotection.orgresearchgate.net In the synthesis of this compound, impurities such as other isotopic variants (CHF₃, CDF₃) and byproducts like CF₄ and C₂F₆ can be formed, requiring robust separation techniques like high-resolution GC to isolate the target compound before quantification. columbia.edu

Advancements in the field have focused on improving the sensitivity and resolution of analytical techniques. The development of improved capillary columns for gas chromatography, such as the GS-GasPro PLOT column, has led to better peak shapes and signal-to-noise ratios for highly volatile compounds like trifluoromethane (B1200692). researchgate.net The coupling of high-resolution mass spectrometry with GC provides unparalleled specificity for identifying and quantifying isotopologues even in complex matrices. arxiv.orgresearchgate.net For LSC, the development of ultra-low-background counters and optimized scintillation cocktails has pushed detection limits lower, enabling the accurate measurement of environmental tritium levels. mdpi.com However, a persistent challenge with LSC is the generation of mixed radioactive and organic waste. mdpi.com The continuous development of analytical strategies, including rigorous validation and inter-laboratory comparisons, remains crucial for ensuring the accuracy and reliability of data for tritiated species. radioprotection.orgresearchgate.net

Q & A

Q. How are thermodynamic properties of trifluoromethane determined experimentally, and what uncertainties are associated with these measurements?

Experimental determination involves pressure–density–temperature (p–ρ–T), isobaric/isochoric heat capacity, speed of sound, and vapor pressure measurements. Nonlinear regression algorithms are used to fit fundamental equations to data, achieving uncertainties of ±0.1% for density and ±0.5% for heat capacities. Calibration against high-precision instruments and validation across multiple laboratories reduce systematic errors .

Q. What methodologies are recommended for measuring vapor-liquid equilibrium (VLE) data in trifluoromethane mixtures?

A recirculation method is employed for isothermal VLE measurements, validated using equations of state (e.g., Soave–Redlich–Kwong) combined with mixing rules (e.g., Huron–Vidal). This approach ensures accuracy in detecting azeotropic behaviors and phase transitions at temperatures from 188 K to 243 K .

Q. What safety protocols are critical when handling trifluoromethane derivatives in synthetic chemistry?

Key protocols include:

- Risk assessments aligned with Prudent Practices in the Laboratory (e.g., hazard analysis for reagents like tert-butyl hypochlorite).

- Use of personal protective equipment (PPE), including gloves, masks, and fume hoods.

- Segregation of chemical waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictions in heat capacity data for trifluoromethane be resolved?

Discrepancies often arise from calibration errors or experimental setup variations. Cross-validation using multiple techniques (e.g., adiabatic calorimetry vs. speed of sound measurements) and adherence to standardized reference data (e.g., NIST Chemistry WebBook) improve consistency. Statistical error propagation analysis should accompany reported values .

Q. What computational models best predict trifluoromethane’s phase behavior in mixed refrigerant systems?

The Peng–Robinson and Helmholtz energy equations (as implemented in REFPROP) are most reliable. For azeotropic mixtures, activity coefficient models (e.g., NRTL) paired with molecular dynamics simulations enhance predictive accuracy .

Q. How can trifluoromethanesulfonic acid (TFMS) be optimized as a catalyst in organic synthesis?

TFMS’s catalytic efficiency depends on reaction medium polarity and substrate solubility. In glycosylation reactions, optimal loading (e.g., 0.28 mmol in CH₂Cl₂) and activation via N-iodosuccinimide are critical. In situ monitoring (e.g., TLC or NMR) ensures reaction completion .

Q. What advanced spectroscopic techniques characterize trifluoromethane’s interaction with metal catalysts?

- X-ray crystallography : Resolves bonding geometries in trifluoromethane-metal complexes (e.g., hafnium trifluoromethanesulfonate).

- NMR spectroscopy : ¹⁹F NMR tracks fluorine environments, while IR identifies vibrational modes of CF₃ groups.

- Mass spectrometry : Confirms molecular ion stability and fragmentation pathways .

Q. How do environmental factors influence trifluoromethane’s stability in long-term storage?

Stability is compromised by moisture and UV exposure, leading to decomposition into HF and COF₂. Storage in inert atmospheres (argon) with desiccants (molecular sieves) at ≤4°C mitigates degradation. Regular GC-MS analysis monitors purity .

Methodological Resources

- Thermodynamic Data : Use NIST Standard Reference Database 69 for validated properties .

- Synthetic Procedures : Follow ACS guidelines for electrophilic trifluoromethylthiolation using shelf-stable reagents like N-trifluoromethylthiosaccharin .

- Safety Standards : Refer to Prudent Practices in the Laboratory (National Academies Press) for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.